molecular formula C11H15Cl2NS B1490658 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride CAS No. 1353945-59-1

2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride

Cat. No. B1490658
CAS RN: 1353945-59-1
M. Wt: 264.2 g/mol
InChI Key: ZRNGPUBKZWMVAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride” are often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are crucial in the synthesis of thioxopyrimidines and their condensed analogs .

Scientific Research Applications

Synthesis of Coumarin Derivatives

Coumarin derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The compound can serve as a precursor in the synthesis of new coumarin derivatives. These derivatives have been studied for their potential use in medicinal chemistry, particularly for their antimicrobial activity against various bacterial strains .

Development of Antimicrobial Agents

The chlorophenyl moiety present in the compound has significance in the development of antimicrobial agents. By incorporating this compound into different chemical structures, researchers can synthesize new molecules with potential inhibitory activity against the growth of harmful bacteria and fungi .

Pharmaceutical Research

In pharmaceutical research, the compound can be utilized in the synthesis of various pharmacologically active agents. For instance, it can be a key intermediate in the preparation of compounds that exhibit anti-allergic properties, similar to those found in medications like Cetirizine .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNGPUBKZWMVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride

CAS RN

1353945-59-1
Record name Pyrrolidine, 2-[[(4-chlorophenyl)thio]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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